N-(4-iodophenyl)thiophene-2-sulfonamide
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Description
“N-(4-iodophenyl)thiophene-2-sulfonamide” is a thiophene-based sulfonamide . Thiophene sulfonamides are an important group in therapeutic applications, and sulfonamides are the most important class of carbonic anhydrase (CA) inhibitors . They have shown potent inhibition effects on human erythrocytes carbonic anhydrase I and II isoenzymes at very small concentrations .
Synthesis Analysis
The synthesis of sulfonamide compounds can be carried out using an indirect process that avoids contamination of the product with no need for purification . For instance, a novel sulfonamide compound, ( {4-nitrophenyl}sulfonyl)tryptophan (DNSPA) was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors .Molecular Structure Analysis
The compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) . The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm−1 indicate the formation of the target compound .Chemical Reactions Analysis
Thiophene-based sulfonamides showed potent inhibition effects on human erythrocytes carbonic anhydrase I and II isoenzymes . They showed IC 50 values in the range of 69 nM to 70 µM against hCA-I, 23.4 nM to 1.405 µM against hCA-II .Mechanism of Action
Future Directions
While specific future directions for “N-(4-iodophenyl)thiophene-2-sulfonamide” were not found in the search results, it’s clear that thiophene-based analogs are of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Properties
IUPAC Name |
N-(4-iodophenyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2S2/c11-8-3-5-9(6-4-8)12-16(13,14)10-2-1-7-15-10/h1-7,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKZVHYMKDTUDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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